2-(3-{2-[(tert-butylsulfanyl)methyl]piperidine-1-carbonyl}phenoxy)pyridine
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Description
2-(3-{2-[(tert-butylsulfanyl)methyl]piperidine-1-carbonyl}phenoxy)pyridine is a useful research compound. Its molecular formula is C22H28N2O2S and its molecular weight is 384.54. The purity is usually 95%.
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Scientific Research Applications
Synthetic Routes and Chemical Reactivity
Research in synthetic chemistry has explored methods for creating complex molecules that incorporate elements similar to the query compound. For example, a study by Back and Nakajima (2000) detailed a new route to synthesize piperidines, pyrrolizidines, indolizidines, and quinolizidines by cyclization of acetylenic sulfones with beta and gamma-chloroamines, highlighting a versatile approach to constructing heterocyclic compounds that share structural motifs with the query compound (Back & Nakajima, 2000).
Molecular Structure Analysis
The crystal and molecular structure of related compounds offer insights into their potential reactivity and applications. For instance, the analysis of the crystal structure of a related compound by Lakshminarayana et al. (2009) provides detailed information on molecular interactions and geometry, which is crucial for understanding the chemical behavior and potential applications of similar compounds (Lakshminarayana et al., 2009).
Novel Compound Synthesis
Research also encompasses the synthesis of novel compounds that share structural features with the query compound, demonstrating the broad applicability of these molecular frameworks in creating new materials or drugs. For instance, the synthesis of new pyridine derivatives with potential antimicrobial activity, as studied by Patel et al. (2011), showcases the versatility of pyridine-based compounds in medicinal chemistry (Patel et al., 2011).
Properties
IUPAC Name |
[2-(tert-butylsulfanylmethyl)piperidin-1-yl]-(3-pyridin-2-yloxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O2S/c1-22(2,3)27-16-18-10-5-7-14-24(18)21(25)17-9-8-11-19(15-17)26-20-12-4-6-13-23-20/h4,6,8-9,11-13,15,18H,5,7,10,14,16H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STYHFWRUJNBDIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)SCC1CCCCN1C(=O)C2=CC(=CC=C2)OC3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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